molecular formula C17H27NO2 B7036851 1-(4-Ethylphenyl)-2-[(3-propan-2-yloxycyclobutyl)amino]ethanol

1-(4-Ethylphenyl)-2-[(3-propan-2-yloxycyclobutyl)amino]ethanol

Cat. No.: B7036851
M. Wt: 277.4 g/mol
InChI Key: HRAZIBZXWGKUAL-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-2-[(3-propan-2-yloxycyclobutyl)amino]ethanol is an organic compound characterized by a complex structure that includes an ethylphenyl group, a cyclobutyl ring, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-2-[(3-propan-2-yloxycyclobutyl)amino]ethanol typically involves multiple steps:

  • Formation of the Cyclobutyl Intermediate:

      Starting Materials: Propan-2-ol and cyclobutyl bromide.

      Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate to form 3-propan-2-yloxycyclobutane.

  • Amination Reaction:

      Starting Materials: 3-propan-2-yloxycyclobutane and an amine source.

      Reaction Conditions: The cyclobutyl intermediate is reacted with an amine, such as ethylamine, under controlled temperature and pressure to introduce the amino group.

  • Coupling with 4-Ethylphenyl Group:

      Starting Materials: The aminated cyclobutyl intermediate and 4-ethylphenyl bromide.

      Reaction Conditions: The final coupling reaction is typically performed using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)-2-[(3-propan-2-yloxycyclobutyl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve strong bases or acids, depending on the desired substitution.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-2-[(3-propan-2-yloxycyclobutyl)amino]ethanol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)-2-[(3-propan-2-yloxycyclobutyl)amino]ethanol
  • 1-(4-Propylphenyl)-2-[(3-propan-2-yloxycyclobutyl)amino]ethanol

Uniqueness: 1-(4-Ethylphenyl)-2-[(3-propan-2-yloxycyclobutyl)amino]ethanol is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties compared to its analogs. The ethyl group on the phenyl ring, combined with the cyclobutyl and aminoethanol moieties, may result in unique interactions with biological targets and distinct reactivity in chemical processes.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(4-ethylphenyl)-2-[(3-propan-2-yloxycyclobutyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-4-13-5-7-14(8-6-13)17(19)11-18-15-9-16(10-15)20-12(2)3/h5-8,12,15-19H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAZIBZXWGKUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CNC2CC(C2)OC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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